molecular formula C28H30FN3O B1229255 1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea

1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea

Cat. No. B1229255
M. Wt: 443.6 g/mol
InChI Key: JVXQTICAQRFDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea is a member of piperidines.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : This compound is part of a broader category of ureas derived from azabicyclo nonanes, which have been synthesized and studied using various spectroscopic techniques. For example, compounds adopting a flattened chair-chair conformation with various substituents have been studied using IR, Raman, 1H and 13C NMR spectroscopy, as well as molecular modelling studies (Iriepa et al., 1997).

  • Crystal Structure Analysis : The crystal structure of similar compounds, like 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, has been explored, revealing details such as twin-chair conformation and orientations of phenyl groups (Parthiban et al., 2009).

  • NMR Studies : In-depth NMR studies have been conducted on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. These studies help in understanding the conformational behavior of such compounds and their stereochemical assignments (Park et al., 2011).

Potential Applications in Medicinal Chemistry

  • Sigma Receptor Ligands : N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs have been synthesized and evaluated for their affinity for sigma receptors. This research can inform the development of new pharmacological agents targeting these receptors (Vangveravong et al., 2006).

  • Antiviral Activity : Research into 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)ureas has shown that some derivatives possess pronounced antiviral activity against specific viruses, suggesting potential applications in antiviral drug development (Selivanov et al., 2017).

  • Antimicrobial Agents : Stereospecific synthesis of oximes and oxime ethers of 3-azabicycles has been explored, with these compounds screened for in vitro antimicrobial activity. This research offers insights into the development of new antimicrobial agents (Parthiban et al., 2010).

properties

Product Name

1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea

Molecular Formula

C28H30FN3O

Molecular Weight

443.6 g/mol

IUPAC Name

1-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea

InChI

InChI=1S/C28H30FN3O/c29-22-15-13-20(14-16-22)19-32-24-9-6-10-25(32)18-23(17-24)30-28(33)31-27-12-5-4-11-26(27)21-7-2-1-3-8-21/h1-5,7-8,11-16,23-25H,6,9-10,17-19H2,(H2,30,31,33)

InChI Key

JVXQTICAQRFDBP-UHFFFAOYSA-N

SMILES

C1CC2CC(CC(C1)N2CC3=CC=C(C=C3)F)NC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=C(C=C3)F)NC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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